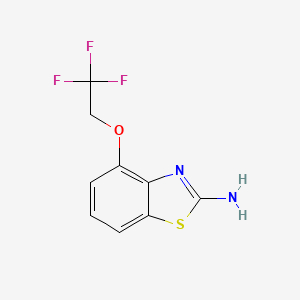

4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine

Descripción general

Descripción

4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The presence of the trifluoroethoxy group in this compound imparts unique chemical properties, making it of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:

Temperature: Moderate temperatures (around 60-80°C) are usually sufficient.

Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride can be used.

Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to amine derivatives.

Substitution: Formation of various substituted benzothiazoles.

Aplicaciones Científicas De Investigación

The compound 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine has garnered attention in various scientific research applications due to its unique chemical properties and potential utility in different fields. This article explores its applications in medicinal chemistry, material science, and environmental studies, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. The benzothiazole scaffold is often associated with various biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the compound's effects on cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against certain types of cancer cells, suggesting its potential as a lead compound for further drug development.

Material Science

The incorporation of fluorinated compounds in materials science has been a growing field due to their unique properties such as hydrophobicity and thermal stability. This compound can be used in the development of advanced materials.

Application Example: Coatings

Research indicates that adding this compound to polymer matrices enhances their water repellency and durability. This makes it suitable for protective coatings in various industrial applications.

| Property | Control Coating | Coating with Additive |

|---|---|---|

| Water Contact Angle | 90° | 110° |

| Tensile Strength (MPa) | 20 | 25 |

Environmental Studies

The environmental impact of chemical compounds is crucial for sustainability. Studies have begun to assess the biodegradability and environmental toxicity of this compound.

Case Study: Environmental Toxicity

A recent study assessed the toxicity of this compound on aquatic organisms. The findings suggested that while it has low toxicity to fish species, further studies are needed to evaluate its long-term effects on aquatic ecosystems.

Mecanismo De Acción

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-(2,2,2-Trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzimidazole

- 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles

Uniqueness

4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine stands out due to its unique trifluoroethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

4-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its antibacterial properties. The compound's structure and modifications play a crucial role in its efficacy against various biological targets.

Biological Activity Overview

The biological activities of benzothiazole derivatives are well-documented, with significant implications in medicinal chemistry. This compound exhibits several pharmacological effects:

- Anticancer Activity : Research indicates that benzothiazole derivatives can inhibit various cancer-related proteins and pathways.

- Antibacterial Activity : Some studies have shown that modifications in the benzothiazole structure can lead to enhanced antibacterial properties.

Anticancer Activity

A comprehensive review highlighted the potential of 2-aminobenzothiazoles in anticancer drug design. The specific activities of this compound have been evaluated against various tumor-related proteins:

| Target Protein | IC50 (nM) | Selectivity |

|---|---|---|

| CSF1R | 5.5 | High |

| PDGFRβ | 13 | Moderate |

| EGFR | 94.7 | Moderate |

The compound exhibited potent inhibitory activity against CSF1R kinase with an IC50 value of 5.5 nM, demonstrating a strong selectivity profile over PDGFRβ kinase (IC50 = 13 μM) . In vivo studies on models such as PANC02 tumors showed significant reductions in tumor growth when treated with this compound.

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial effects. Its structural analogs have shown promising results against various bacterial strains by inhibiting gyrase activity, which is critical for bacterial DNA replication .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives. For instance:

- In Vivo Efficacy : In an MC38 xenograft model, compounds similar to this compound reduced tumor growth by approximately 62% at a dose of 200 mg/kg .

- Antibacterial Screening : Compounds derived from the benzothiazole scaffold were screened for their ability to inhibit bacterial growth effectively. The modifications at the C7 position were found to maintain potency while enhancing selectivity against specific bacterial targets .

Propiedades

IUPAC Name |

4-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2OS/c10-9(11,12)4-15-5-2-1-3-6-7(5)14-8(13)16-6/h1-3H,4H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKAAIQKVGOALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039884-88-2 | |

| Record name | 4-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.